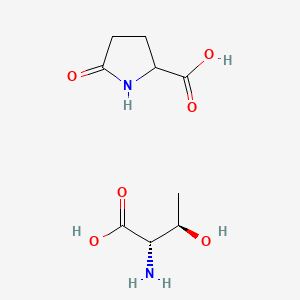

Einecs 285-858-6

Description

Properties

CAS No. |

85153-74-8 |

|---|---|

Molecular Formula |

C9H16N2O6 |

Molecular Weight |

248.23 g/mol |

IUPAC Name |

(2S,3R)-2-amino-3-hydroxybutanoic acid;5-oxopyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C5H7NO3.C4H9NO3/c7-4-2-1-3(6-4)5(8)9;1-2(6)3(5)4(7)8/h3H,1-2H2,(H,6,7)(H,8,9);2-3,6H,5H2,1H3,(H,7,8)/t;2-,3+/m.1/s1 |

InChI Key |

DJKGCEGBSKHVHU-RCROYASPSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)N)O.C1CC(=O)NC1C(=O)O |

Canonical SMILES |

CC(C(C(=O)O)N)O.C1CC(=O)NC1C(=O)O |

Origin of Product |

United States |

Synthetic Pathways and Chemical Engineering Aspects of 2 2 Butoxyethoxy Ethanol

Industrial Scale Synthesis Methodologies

The large-scale production of 2-(2-Butoxyethoxy)ethanol (B94605), also referred to as diethylene glycol monobutyl ether (DEGBE), is predominantly achieved through the reaction of n-butanol with ethylene (B1197577) oxide. procurementresource.comatamanchemicals.comalliedmarketresearch.com This process is a cornerstone of industrial organic synthesis, allowing for the creation of a series of glycol ethers.

Alkoxylation of Alcohols with Ethylene Oxide

The fundamental industrial method for synthesizing 2-(2-Butoxyethoxy)ethanol is the alkoxylation of n-butanol with ethylene oxide. procurementresource.comresearchgate.netgloballcadataaccess.org This reaction involves the addition of ethylene oxide molecules to the alcohol. The initial reaction between n-butanol and one molecule of ethylene oxide yields ethylene glycol monobutyl ether (EGBE). globallcadataaccess.org A subsequent reaction with a second ethylene oxide molecule produces 2-(2-butoxyethoxy)ethanol. atamanchemicals.com

The process can continue, adding further ethylene oxide units to create higher-order glycol ethers like triethylene glycol monobutyl ether. europa.eu The distribution of the resulting products (mono-, di-, and tri-ethylene glycol butyl ethers) is influenced by the molar ratio of the reactants. globallcadataaccess.orgeuropa.eu The reaction is typically carried out by treating butyl alcohol with ethylene oxide under controlled conditions. globallcadataaccess.org

Catalytic Systems Employed in Glycol Ether Production

Catalysts are crucial for facilitating the reaction between ethylene oxide and n-butanol. Alkaline catalysts are most commonly employed in the industrial manufacturing of 2-(2-Butoxyethoxy)ethanol. procurementresource.comatamanchemicals.comalliedmarketresearch.comeuropa.eu Specific examples include sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). procurementresource.comacs.org These basic catalysts favor the formation of a range of homologous products. researchgate.net

While traditional homogeneous catalysts like sodium or potassium hydroxide are prevalent, research has also explored heterogeneous catalytic systems. acs.org Early synthesis routes sometimes used acid catalysts such as sulfuric acid, but these were often associated with poor product selectivity and equipment corrosion. acs.orgresearchgate.net Modern advancements include the investigation of solid catalysts like basic zeolites (e.g., caesium ion-exchanged form) and calcined hydrotalcite-like compounds (LDHs), which can offer improved selectivity and easier separation from the reaction products. researchgate.netgoogle.com

Advanced Synthetic Approaches and Derivative Chemistry

Beyond its direct synthesis, 2-(2-Butoxyethoxy)ethanol serves as a precursor for other valuable chemicals, primarily through esterification.

Esterification Reactions and Associated Kinetic Studies

A significant derivative of 2-(2-Butoxyethoxy)ethanol is its acetate (B1210297) ester, 2-(2-Butoxyethoxy)ethyl acetate, also known as diethylene glycol monobutyl ether acetate (DBA). sigmaaldrich.comacs.org This compound is produced via the esterification of 2-(2-Butoxyethoxy)ethanol with acetic acid. acs.orgrepositorioinstitucional.mx

The reaction is typically catalyzed by an acid. epchems.com While mineral acids like sulfuric acid can be used, they present challenges such as equipment corrosion and difficult product purification. acs.org To address these issues, alternative catalysts like strongly acidic cation-exchange resins (e.g., Amberlyst-15) and p-toluenesulfonic acid have been employed, which can reduce side reactions. sigmaaldrich.comrmiq.org Kinetic studies are vital for optimizing reaction conditions, such as temperature, catalyst concentration, and reactant molar ratios, to improve reaction rates and conversion efficiency. repositorioinstitucional.mxresearchgate.net

A novel and advanced approach to catalyzing the esterification of 2-(2-Butoxyethoxy)ethanol involves the use of heteropolyanion-based ionic liquids (HPA-ILs). acs.orgfigshare.com These catalysts are created by combining large, complex anions like Keggin-type heteropolyanions (e.g., H₃PW₁₂O₄₀) with organic cations. acs.orgacs.org

Table 1: Comparison of Catalysts in the Esterification of DGBE Reaction conditions: Temperature of 363.15 K, catalyst dosage of 5.0 wt %, acetic acid-to-DGBE molar ratio of 1:1.

| Catalyst | Conversion of DGBE at 4 hours (%) | Reference |

|---|---|---|

| [BSmim]₃PW₁₂O₄₀ | 80.4 | acs.org |

| [BSEt₃N]₃PW₁₂O₄₀ | 76.2 | acs.org |

| H₃PW₁₂O₄₀ | ~85.0 (estimated from graph) | acs.org |

| H₂SO₄ | ~78.0 (estimated from graph) | acs.org |

| Amberlyst-15 | ~65.0 (estimated from graph) | acs.org |

The esterification of 2-(2-Butoxyethoxy)ethanol with an organic acid like acetic acid, in the presence of an acid catalyst such as sulfuric acid, follows the well-established Fischer-Speier esterification mechanism. benchchem.comchemguide.co.uk The process involves several key steps:

Protonation of the Carbonyl Oxygen: The catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the acetic acid, which significantly increases the electrophilicity of the carbonyl carbon. chemguide.co.uk

Nucleophilic Attack: The hydroxyl group of the 2-(2-Butoxyethoxy)ethanol molecule acts as a nucleophile, attacking the now highly electrophilic carbonyl carbon. chemguide.co.uk

Proton Transfer: A proton is transferred from the attacking alcohol group to one of the original hydroxyl groups on the intermediate.

Elimination of Water: A molecule of water is eliminated, forming a protonated ester.

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product, 2-(2-Butoxyethoxy)ethyl acetate. chemguide.co.uk

Kinetic models, such as the pseudohomogeneous (PH) model for reactions with HPA-ILs, have been successfully used to correlate experimental data and understand the influence of parameters like temperature and reactant ratios on the reaction rate. acs.orgfigshare.com

Formation of Specialized Glycol Ether Derivatives

The functional groups of 2-(2-butoxyethoxy)ethanol, an ether and an alcohol, allow it to serve as a precursor in the synthesis of various derivatives, including esters and other ethers. These reactions target the terminal alcohol group to create molecules with tailored properties for specific applications.

Synthesis of Monolaurate Esters via Transesterification

Glycol ether esters can be synthesized through the transesterification of fatty acid methyl esters (FAMEs) with a glycol ether. For instance, fatty acid monoesters of ethylene glycol monobutyl ether are prepared via transesterification with FAMEs using a solid basic catalyst like calcined sodium silicate. atamanchemicals.com This same principle can be applied to synthesize monolaurate esters from 2-(2-butoxyethoxy)ethanol.

The reaction involves the exchange of the alcohol moiety of an ester. In this case, the methyl group from a laurate ester, such as methyl laurate, is exchanged with the 2-(2-butoxyethoxy)ethyl group from DEGBE. The process is typically catalyzed by either an acid or a base. Enzymatic catalysis, using lipases, also presents a viable, often milder, alternative for transesterification reactions, which are utilized in producing flavor-enhancing esters from triglycerides and alcohols. google.com

Key parameters influencing the yield and reaction rate of such a transesterification process include the molar ratio of reactants, reaction temperature, catalyst type, and concentration. atamanchemicals.com A data table below outlines typical variables that would be optimized for this process.

| Parameter | Description | Typical Range/Value | Impact on Synthesis |

| Molar Ratio | Ratio of 2-(2-butoxyethoxy)ethanol to Methyl Laurate | 1:1 to 5:1 | A higher ratio of the alcohol can shift the equilibrium towards the product side, increasing the yield. |

| Catalyst | Acid, Base, or Enzyme | p-Toluenesulfonic acid, Sodium methoxide, Lipase | The choice of catalyst affects reaction speed and conditions. Solid catalysts can simplify product purification. atamanchemicals.com |

| Temperature | Reaction Temperature | 120-180 °C (for chemical catalysts) | Higher temperatures typically increase the reaction rate but can lead to side reactions or catalyst degradation. |

| Pressure | Reaction Pressure | Atmospheric or Vacuum | Applying a vacuum can help remove the methanol (B129727) byproduct, driving the reaction to completion. |

Applications of Williamson Ether Condensation in Related Glycol Ether Synthesis

The Williamson ether synthesis is a fundamental and versatile method for preparing both symmetrical and unsymmetrical ethers. masterorganicchemistry.comorgchemres.org It proceeds via an SN2 reaction between an alkoxide ion and a primary alkyl halide. masterorganicchemistry.com This reaction is a cornerstone in the synthesis of many glycol ethers.

The general mechanism involves two steps:

Alkoxide Formation: An alcohol is deprotonated by a strong base (e.g., sodium hydride, or an alkali metal like sodium) to form a highly nucleophilic alkoxide.

Nucleophilic Substitution: The alkoxide attacks an alkyl halide, displacing the halide and forming the ether linkage.

While DEGBE itself is typically made via ethoxylation, the Williamson synthesis is instrumental in producing other, more complex or specialized glycol ethers. google.comgoogle.com For example, to synthesize diethylene glycol diethyl ether, diethylene glycol monoethyl ether can be reacted with an alkali metal hydroxide to form the corresponding alkoxide, which then reacts with an ethyl halide. atamanchemicals.com Similarly, the synthesis can be adapted to produce a wide array of glycol ethers by selecting different starting alcohols and alkyl halides. google.com For instance, reacting the sodium alkoxide of diethylene glycol with butyl chloride would be a Williamson synthesis route to form diethylene glycol monobutyl ether, although this is less common commercially than ethoxylation. google.com

The reaction is highly effective for primary alkyl halides, while secondary and tertiary halides are more prone to elimination reactions. masterorganicchemistry.com

Process Optimization and Efficiency in Glycol Ether Manufacturing

The industrial production of 2-(2-butoxyethoxy)ethanol is achieved by reacting ethylene oxide with n-butanol. wikipedia.orgatamanchemicals.com This ethoxylation reaction yields a mixture of products, including the desired diethylene glycol monobutyl ether (DEGBE), as well as ethylene glycol monobutyl ether (EGBE), triethylene glycol monobutyl ether, and higher homologues. googleapis.comgoogle.com Consequently, process optimization is critical to maximize the selectivity for DEGBE and ensure economic viability.

Key areas for optimization include:

Catalyst Selection: The reaction is typically performed with an alkaline catalyst, such as sodium hydroxide or potassium hydroxide. atamanchemicals.comgoogleapis.com However, other catalysts, including ion-exchangeable lamellar clays (B1170129) and niobium oxides, have been explored to improve selectivity and create more environmentally friendly processes. googleapis.comgoogle.com Some catalysts are supported on materials like alumina (B75360) or silica. samaterials.com

Molar Ratio of Reactants: The ratio of n-butanol to ethylene oxide is a crucial parameter. A high alcohol-to-oxide ratio generally favors the formation of monoethylene glycol ether. google.com To increase the yield of diethylene glycol ethers, a multi-stage process may be employed where the monoether product is recycled back into the reactor to react with more ethylene oxide. google.com

Reaction Conditions: The reaction is often carried out adiabatically at temperatures ranging from 70°C to 220°C and pressures between 10 and 50 kg/cm ². google.com Precise control over temperature and pressure is necessary to ensure high conversion rates of ethylene oxide (often exceeding 99%) while managing the exothermic nature of the reaction. googleapis.comgoogle.com

Product Separation: After the reaction, the excess alcohol is removed, and the resulting mixture of glycol ethers is separated by fractional distillation. google.comatamanchemicals.com The efficiency of this distillation process is vital for isolating DEGBE with high purity and for recycling unreacted materials and lower-order ethers.

The table below summarizes the influence of key process variables on the manufacturing of glycol ethers.

| Process Variable | Typical Conditions | Influence on Efficiency and Selectivity |

| Reactant Ratio | Molar ratio of alcohol to ethylene oxide from 3:1 to 20:1 google.com | Higher alcohol ratios favor mono-ether production; lower ratios or recycling mono-ethers increase di- and tri-ether yields. google.com |

| Catalyst | Alkaline (e.g., KOH, NaOH), lamellar clays, metal oxides atamanchemicals.comgoogleapis.comgoogle.com | Affects reaction rate and the distribution of glycol ether homologues. Solid catalysts can simplify removal and reduce corrosion. googleapis.comgoogle.com |

| Temperature | 70 - 220 °C google.com | Higher temperatures increase reaction rates but require careful management to prevent runaway reactions and byproduct formation. googleapis.com |

| Pressure | 10 - 50 kg/cm ² google.com | Must be sufficient to keep reactants in the liquid phase at the operating temperature. |

| Separation | Fractional Distillation | Crucial for isolating the desired DEGBE from a mixture of products and for achieving high product purity. google.comatamanchemicals.com |

Intermolecular Interactions and Solution Chemistry of 2 2 Butoxyethoxy Ethanol

Solute-Solvent Interactions in Aqueous and Mixed Organic Systems

The behavior of 2-(2-Butoxyethoxy)ethanol (B94605) in solutions is dictated by the complex interplay of solute-solvent interactions. These interactions are influenced by the molecule's dual character, possessing both a hydrophilic hydroxyl group and a hydrophobic butyl group, separated by two ether linkages. This structure allows for a range of interactions, including hydrogen bonding and dispersion forces, which are highly dependent on the nature of the solvent system. sci-hub.seijacskros.com

Ultrasonic studies are a powerful tool for investigating the molecular interactions in liquid mixtures. By measuring the velocity and absorption of sound waves, researchers can deduce various acoustical parameters that provide insights into the nature and strength of intermolecular forces. ijcps.orgsciensage.info In mixtures containing 2-(2-Butoxyethoxy)ethanol, ultrasonic investigations reveal the presence of strong molecular interactions. researchgate.net

The study of acoustical parameters such as adiabatic compressibility, intermolecular free length, and relaxation time helps in understanding the solute-solvent interactions. sciensage.info For instance, an increase in ultrasonic velocity with concentration is often attributed to the solvation process, indicating a strong interaction between the solute and solvent molecules. sciensage.info These studies show that in mixtures with amines, there is a formation of hydrogen bonds between the hydroxyl group of 2-(2-Butoxyethoxy)ethanol and the nitrogen atom of the amine, leading to the formation of complexes. researchgate.net The kinetics of these interactions, such as the rates of association and dissociation, can be inferred from the frequency dependence of ultrasonic absorption, often discussed in terms of relaxation processes. ultrasonicsindia.org

The hydrophobic butyl group of 2-(2-Butoxyethoxy)ethanol plays a crucial role in influencing the structure of the surrounding solvent molecules, particularly in aqueous solutions. In water, the hydrophobic part of the molecule can lead to an enhancement of the water structure, a phenomenon where water molecules form a more ordered, cage-like structure around the nonpolar group. mdpi.com This effect is a key factor in the solubility and mixing behavior of 2-(2-Butoxyethoxy)ethanol.

Thermodynamic Properties of Binary and Multicomponent Liquid Mixtures

The study of thermodynamic properties of binary and multicomponent mixtures containing 2-(2-Butoxyethoxy)ethanol provides quantitative information about the molecular interactions and structural effects upon mixing. Properties such as excess molar volume, and deviations in viscosity and refractive index are particularly insightful.

The excess molar volume (VE) is the difference between the actual volume of a mixture and the ideal volume (the sum of the volumes of the individual components). A non-zero VE is a clear indication of non-ideal behavior and provides clues about the nature of the interactions in the mixture. For binary mixtures of 2-(2-Butoxyethoxy)ethanol with various compounds, the sign and magnitude of VE are dependent on the other component and the temperature.

For instance, in mixtures with propylamine (B44156), the excess molar volumes are negative across the entire composition range. cdnsciencepub.comcdnsciencepub.com This suggests that the interactions between the unlike molecules (2-(2-butoxyethoxy)ethanol and propylamine) are stronger than the average interactions between the like molecules, leading to a more compact packing and a decrease in volume upon mixing. This can be attributed to the formation of hydrogen bonds and specific dipole-dipole interactions. ijacskros.com

Conversely, in some systems, positive excess molar volumes are observed, indicating weaker interactions between the unlike molecules compared to the like molecules, which can be due to the disruption of the self-association of the components upon mixing.

Table 1: Excess Molar Volumes (VE) for Binary Mixtures of 2-(2-Butoxyethoxy)ethanol with Propylamine at 298.15 K

| Mole Fraction of 2-(2-Butoxyethoxy)ethanol (x₁) | VE (cm³/mol) |

|---|---|

| 0.1021 | -0.458 |

| 0.2035 | -0.812 |

| 0.3042 | -1.053 |

| 0.4038 | -1.189 |

| 0.5025 | -1.221 |

| 0.6004 | -1.153 |

| 0.7012 | -0.987 |

| 0.8023 | -0.721 |

| 0.9015 | -0.354 |

Data sourced from Pal, A., Sharma, S., & Kumar, H. (2000). Excess molar volumes and viscosities of binary mixtures of some n-alkoxyethanols with propylamine at 298.15 K. Canadian Journal of Chemistry, 78(4), 427-434. cdnsciencepub.com

Deviations in viscosity (Δη) and refractive index (Δn) from ideal behavior also provide valuable information about the intermolecular interactions in binary mixtures. A positive deviation in viscosity suggests strong specific interactions, such as hydrogen bonding, leading to the formation of complexes that are more resistant to flow. Conversely, a negative deviation indicates weaker interactions and the dominance of dispersion forces. sci-hub.se

In mixtures of 2-(2-Butoxyethoxy)ethanol with amines, the viscosity deviations are often negative, suggesting that the dispersion forces play a significant role. sci-hub.se However, the interpretation can be complex as the size and shape of the molecules also influence the viscosity.

The deviation in refractive index is related to the change in density and polarizability of the mixture compared to the pure components. Studies on binary mixtures of 2-(2-Butoxyethoxy)ethanol with water have shown how these deviations vary with temperature and composition, reflecting the underlying changes in molecular interactions and solution structure. researchgate.net

Table 2: Deviations in Viscosity (Δη) for Binary Mixtures of 2-(2-Butoxyethoxy)ethanol with Propylamine at 298.15 K

| Mole Fraction of 2-(2-Butoxyethoxy)ethanol (x₁) | Δη (mPa·s) |

|---|---|

| 0.1021 | -0.432 |

| 0.2035 | -0.751 |

| 0.3042 | -0.948 |

| 0.4038 | -1.021 |

| 0.5025 | -0.989 |

| 0.6004 | -0.876 |

| 0.7012 | -0.693 |

| 0.8023 | -0.472 |

| 0.9015 | -0.215 |

Data sourced from Pal, A., Sharma, S., & Kumar, H. (2000). Excess molar volumes and viscosities of binary mixtures of some n-alkoxyethanols with propylamine at 298.15 K. Canadian Journal of Chemistry, 78(4), 427-434. cdnsciencepub.com

The thermodynamic and transport properties of mixed solvent systems containing 2-(2-Butoxyethoxy)ethanol are a manifestation of the various intermolecular forces at play. These forces can be broadly categorized as:

Hydrogen Bonding: The hydroxyl group of 2-(2-Butoxyethoxy)ethanol can act as both a hydrogen bond donor and acceptor, leading to self-association and association with other molecules that have hydrogen bonding capabilities (e.g., water, alcohols, amines). sci-hub.seijacskros.com

Dipole-Dipole Interactions: The ether linkages and the hydroxyl group impart a permanent dipole moment to the molecule, resulting in dipole-dipole interactions with other polar molecules. ijacskros.com

Dispersion Forces (London Forces): These are weak, short-range forces that arise from temporary fluctuations in electron distribution. They are present in all molecular interactions and become more significant with increasing molecular size and surface area. sci-hub.secsbsju.edu

In mixtures with amines, for example, the negative excess volumes and the nature of the viscosity deviations suggest a balance between the formation of hydrogen bonds (O-H···N) and the breaking of the self-association of the pure components. ijacskros.comresearchgate.net The relative strengths of these interactions depend on the specific amine and the temperature. Spectroscopic techniques like FTIR can provide direct evidence for the formation of these intermolecular hydrogen bonds. sci-hub.seresearchgate.net

Phase Equilibria in Multi-Component Systems

The phase behavior of 2-(2-Butoxyethoxy)ethanol in the presence of other substances, such as water and electrolytes, is a critical aspect of its solution chemistry. This section explores the complexities of these interactions.

Investigations of Water-Based Binary Systems

The binary system of water and 2-(2-butoxyethoxy)ethanol has been the subject of multiple investigations to characterize its physical properties at different temperatures. acs.org Studies have methodically measured the density, viscosity, and refractive index across a range of temperatures from 283.15 to 323.15 K (10°C to 50°C) under atmospheric pressure. acs.orgresearchgate.net

One notable study employed the visual polythermal method to examine the ice melting line in the water-2-(2-butoxyethoxy)ethanol binary system in the temperature range of -25°C to 0°C. researchgate.netresearchgate.net The observation revealed a flat, smooth melting line, which is indicative of a latent or "hidden" separation of liquid mixtures within this system. researchgate.netresearchgate.net This phenomenon suggests that although the two components are miscible at certain temperatures, there is a tendency for them to separate into two liquid phases under specific conditions.

Further research has focused on calculating the excess molar volume and the deviations in viscosity and refractive index from the ideal mole fraction average for these binary mixtures. researchgate.net These excess properties provide insight into the nature and strength of the intermolecular interactions between 2-(2-butoxyethoxy)ethanol and water molecules.

Study of Ternary Systems Incorporating Salts

The introduction of a salt into the water-2-(2-butoxyethoxy)ethanol system significantly alters the phase equilibrium. Research has specifically investigated the ternary system composed of potassium nitrate (B79036) (KNO₃), water, and 2-(2-butoxyethoxy)ethanol. researchgate.netsgu.ru

It was determined that potassium nitrate induces a "salting-out" effect, meaning it reduces the solubility of 2-(2-butoxyethoxy)ethanol in water, leading to phase separation. researchgate.netsgu.ru This separation in the ternary system has been observed to commence at a temperature of 31.7°C. researchgate.netsgu.ru

Detailed isothermal phase diagrams for the potassium nitrate–water–2-(2-butoxyethoxy)ethanol system have been constructed at several temperatures: 10.0°C, 25.0°C, 30.0°C, 31.7°C, 35.0°C, 50.0°C, and 90.0°C. researchgate.net These diagrams are crucial for understanding the compositional boundaries of the different phase regions.

The compositions of the solutions at the critical solubility points have been determined at these various temperatures. researchgate.net Furthermore, the distribution coefficients of 2-(2-butoxyethoxy)ethanol between the two liquid phases in the monotectic state have been calculated. researchgate.net A key finding is that the efficiency of the salting-out effect of potassium nitrate on 2-(2-butoxyethoxy)ethanol from its aqueous solutions intensifies with an increase in temperature. researchgate.netsgu.ru This is highlighted by the fact that at 90.0°C, the concentration of 2-(2-butoxyethoxy)ethanol in the organic phase of the monotectic reaches 90 wt.%, with a corresponding distribution coefficient of 897. researchgate.netsgu.ru

Table of Compound Names

| Common Name/Synonym | IUPAC Name | CAS Number |

| Einecs 285-858-6 | 2-(2-Butoxyethoxy)ethanol | 112-34-5 nist.govnih.gov |

| Diethylene glycol monobutyl ether | 2-(2-Butoxyethoxy)ethanol | 112-34-5 nih.gov |

| Butyl carbitol | 2-(2-Butoxyethoxy)ethanol | 112-34-5 nih.gov |

| Butyldiglycol | 2-(2-Butoxyethoxy)ethanol | 112-34-5 nih.gov |

| Potassium Nitrate | Potassium Nitrate | 7757-79-1 |

Advanced Analytical and Spectroscopic Characterization of 2 2 Butoxyethoxy Ethanol

Chromatographic Techniques for Quantitative Analysis

Chromatographic methods, particularly gas chromatography, are fundamental in the precise quantification of 2-(2-butoxyethoxy)ethanol (B94605) in various matrices. These techniques offer high resolution and sensitivity, making them indispensable for regulatory compliance and quality control.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely employed technique for the quantitative determination of 2-(2-butoxyethoxy)ethanol. nih.gov This method is noted for its reliability in analyzing glycols in diverse samples, from workplace air to pharmaceutical products. researchgate.netresearchgate.net The FID detector provides excellent sensitivity and a wide linear response range for organic compounds like glycol ethers.

For the analysis of workplace air, a validated measurement procedure can quantify diethylene glycol monobutyl ether with a limit of quantification (LOQ) of 0.5 mg/m³ based on a 40 L air sample. researchgate.net In other applications, GC-FID has demonstrated linearity over concentration ranges such as 1.0 to 10.00 mg/mL for related glycols, with coefficients of variation between 2.3% and 4.4%. researchgate.net The technique's precision and accuracy make it suitable for ensuring products meet specified concentration levels, as mandated by regulations. publications.gc.ca

Table 1: Performance Characteristics of GC-FID for Glycol Ether Analysis

| Parameter | Value | Reference Compound |

| Linear Range | 56.3 - 901.0 µg/ml | 2-Butoxyethanol (B58217) nih.gov |

| Correlation Coefficient | 0.9999 | 2-Butoxyethanol nih.gov |

| Limit of Detection (LOD) | 2.0 µg/ml | 2-Butoxyethanol nih.gov |

| Limit of Quantification (LOQ) | 0.5 mg/m³ | Diethylene glycol monobutyl ether researchgate.net |

| Recovery Rate | 79% - 95.5% | Diethylene glycol monobutyl ether / 2-Butoxyethanol researchgate.netnih.gov |

| Relative Standard Deviation | 3.04% - 7.93% | 2-Butoxyethanol nih.gov |

Optimization of Desorption Solvents and Sampling Protocols

Effective sample preparation is critical for accurate GC analysis. This involves optimized air sampling techniques and the selection of appropriate desorption solvents to efficiently extract the analyte from the sampling media.

Airborne 2-(2-butoxyethoxy)ethanol is commonly collected using sorbent tubes, such as those containing activated charcoal. researchgate.netnih.gov The subsequent desorption of the analyte from the sorbent is a crucial step. A mixture of dichloromethane (B109758) and methanol (B129727) is frequently used for this purpose. researchgate.netnih.gov For instance, one protocol specifies using a mixture of dichloromethane/methanol (7:3) containing an internal standard for extraction in an ultrasonic bath. researchgate.net Another method for a related compound, 2-butoxyethanol, involves desorption with a methylene (B1212753) chloride/methanol mixture after collection on activated carbon tubes. nih.gov The choice of solvent and desorption conditions, such as time and agitation method (e.g., ultrasonication), is optimized to ensure maximum recovery of the analyte. researchgate.netcdc.gov

Mass Spectrometry for Molecular Identification and Ionization Mechanism Studies

Mass spectrometry (MS) is a powerful tool for the definitive identification of 2-(2-butoxyethoxy)ethanol. Coupled with chromatographic separation (GC-MS or LC-MS), it provides detailed molecular information based on the mass-to-charge ratio of ionized molecules and their fragments.

Electron Ionization (EI) and Electrostatic Spraying Ionization (ESI) Processes

Both Electron Ionization (EI) and Electrospray Ionization (ESI) are utilized for the mass spectrometric analysis of 2-(2-butoxyethoxy)ethanol and related glycols.

Electron Ionization (EI) is a hard ionization technique typically used with GC-MS. It involves bombarding the sample molecules with high-energy electrons (commonly 70 eV), leading to the formation of a molecular ion and extensive fragmentation. researchgate.netlibretexts.org This fragmentation provides a characteristic "fingerprint" mass spectrum that is highly useful for structural elucidation and library matching. nist.govmassbank.eu

Electrospray Ionization (ESI) is a soft ionization technique, making it suitable for thermally labile or non-volatile compounds, and is often coupled with liquid chromatography (LC). nih.gov For glycols, ESI typically produces protonated molecules [M+H]+, providing clear molecular weight information with minimal fragmentation. massbank.eu This is particularly useful in complex matrices where identifying the parent molecule is the primary goal. nih.govacs.org A liquid chromatography-ESI-tandem mass spectrometry method has been developed for the analysis of various glycols, including diethylene glycol, in serum. nih.gov

Analysis of Mass Spectrogram Patterns and Ion Formation

The mass spectrum of 2-(2-butoxyethoxy)ethanol provides a wealth of structural information. The fragmentation pattern under Electron Ionization is particularly informative. The presence of heteroatoms like oxygen influences the fragmentation pathways, as the radical cation character tends to localize on these atoms. libretexts.org

The EI mass spectrum of 2-(2-butoxyethoxy)ethanol shows several key fragment ions. The most abundant ions are typically formed through cleavage of C-C and C-O bonds. Common fragments observed in the spectra of glycol ethers include ions at m/z 45 (C2H5O+) and m/z 57 (C4H9+). massbank.euresearchgate.net The mass spectrogram data reveals a base peak at m/z 45, with other significant peaks at m/z 57 and 75. massbank.eu The molecular ion [M]+• at m/z 162 may be observed, though often with low abundance due to the high degree of fragmentation characteristic of alcohols and ethers. libretexts.orgnist.gov

Table 2: Key Ions in the Electron Ionization Mass Spectrum of 2-(2-Butoxyethoxy)ethanol

| m/z | Relative Intensity (%) | Putative Ion Structure |

| 45 | 100.0 | [CH2OCH2OH]+ |

| 57 | 99.2 | [C4H9]+ |

| 75 | 19.6 | [HOCH2CH2OCH2]+ |

| 89 | 9.7 | [CH2OCH2CH2OCH2OH]+ |

| 56 | 17.8 | [C4H8]+ |

| 29 | 31.1 | [C2H5]+ |

| 41 | 28.7 | [C3H5]+ |

| 87 | 11.5 | [C4H9O2]+ |

| 101 | 5.1 | [C5H11O2]+ |

Data sourced from MassBank. massbank.eu

Spectroscopic Investigations of Molecular Structure and Interactions

Beyond mass spectrometry, other spectroscopic techniques are employed to investigate the molecular structure of 2-(2-butoxyethoxy)ethanol and its interactions with other molecules, particularly in solution.

Studies have utilized UV-vis spectra and fluorescence emission to probe the molecular interactions between glycol ethers and water. researchgate.netresearchgate.net These investigations reveal that the addition of salts can weaken the molecular interaction between diethylene glycol monobutyl ether and water. researchgate.net Such studies are crucial for understanding the behavior of this compound in aqueous solutions and formulations.

Additionally, alternative spectroscopic methods like gamma-ray spectroscopy have been explored for the detection and quantification of related compounds like diethylene glycol. nih.gov This method relies on monitoring the variation in linear and mass attenuation coefficients, which change with the bulk density of the solution upon contamination. nih.gov While less common, this demonstrates the application of diverse spectroscopic principles to the analysis of glycol compounds. Infrared (IR) spectroscopy is another fundamental technique used to confirm the identity of glycol ethers by identifying characteristic functional group vibrations, and IR spectral data for 2-(2-butoxyethoxy)ethanol is available in databases like the NIST WebBook. nist.govnist.gov

Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy in Solvent Applications

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental tools for the characterization of 2-(2-butoxyethoxy)ethanol. These techniques are crucial for verifying the compound's identity, purity, and understanding its molecular interactions when used as a solvent.

IR spectroscopy probes the vibrational frequencies of molecular bonds. The IR spectrum of 2-(2-butoxyethoxy)ethanol exhibits characteristic absorption bands that confirm the presence of its key functional groups. nist.gov The strong, broad band in the region of 3400 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, a key feature responsible for the compound's hydrogen bonding capabilities and its solvency for polar substances. The sharp peaks observed in the 2850-2960 cm⁻¹ range correspond to the C-H stretching of the alkyl chains. Furthermore, a significant band around 1120 cm⁻¹ is attributed to the C-O stretching of the ether linkages. nist.gov Analysis of these peaks, particularly shifts in the O-H band, can reveal information about hydrogen bonding when 2-(2-butoxyethoxy)ethanol is mixed with other substances, providing insight into its behavior in solvent blends.

Table 1: Characteristic Infrared Absorption Bands for 2-(2-Butoxyethoxy)ethanol

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3400 (broad) | O-H Stretch | Hydroxyl (-OH) |

| 2850-2960 | C-H Stretch | Alkyl (CH₂, CH₃) |

| ~1120 | C-O Stretch | Ether (C-O-C) |

Data sourced from NIST Chemistry WebBook. nist.gov

While specific research literature detailing the application of NMR to 2-(2-butoxyethoxy)ethanol in solvent applications is not abundant, the principles of NMR spectroscopy make it an indispensable technique. Proton (¹H) and Carbon-13 (¹³C) NMR spectra would provide a definitive map of the carbon-hydrogen framework, allowing for unambiguous structural confirmation. In solvent applications, NMR chemical shifts are highly sensitive to the local electronic environment. Changes in the chemical shift of the hydroxyl proton, for instance, can be used to study solute-solvent interactions and the dynamics of hydrogen bonding in solution.

Vibrational and Electronic Spectral Analysis in Compound Mixtures

The performance of 2-(2-butoxyethoxy)ethanol as a solvent is determined by its interactions with other molecules in a mixture. Vibrational and electronic spectroscopy are powerful methods for investigating these intermolecular forces.

Studies using Fourier-transform infrared (FT-IR) spectroscopy on binary mixtures of 2-(2-butoxyethoxy)ethanol with alcohols like 1-hexanol, 1-octanol, and 1-decanol (B1670082) have been conducted to scrutinize the –OH interactions. Such analyses help in understanding the structural arrangements and the influence of molecular size and shape on the mixing properties. The position and shape of the O-H stretching band in the IR spectrum are particularly sensitive to the formation of hydrogen bonds between the glycol ether and the alcohol molecules. These spectral data, when combined with measurements of thermophysical properties like density and viscosity, provide a comprehensive picture of the molecular interactions governing the solution's behavior. researchgate.net

Electronic spectral analysis, typically using UV-Vis spectroscopy, can provide insights into the electronic transitions of molecules and how they are affected by the solvent environment. This phenomenon, known as solvatochromism, involves the shift in the wavelength of maximum absorption (λmax) of a chromophoric probe molecule in different solvents or solvent mixtures. By introducing a solvatochromic probe into mixtures containing 2-(2-butoxyethoxy)ethanol, one can study the polarity and hydrogen bonding ability of the solvent environment. A shift to a shorter wavelength (blue shift or hypsochromic shift) or a longer wavelength (red shift or bathochromic shift) of the probe's absorption band provides information about the stabilization of the ground state versus the excited state of the probe, which is directly related to the interaction between the probe and the surrounding solvent molecules. nih.gov This approach allows for the characterization of the microscopic solvent properties of 2-(2-butoxyethoxy)ethanol blends.

Computational Chemistry Approaches for Structure-Property Relationships

Computational chemistry provides theoretical insights that complement experimental data, enabling a deeper understanding of the relationship between the molecular structure of 2-(2-butoxyethoxy)ethanol and its macroscopic properties, such as solvency, boiling point, and viscosity.

Application of Density Functional Theory (DFT) in Glycol Ether Systems

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been successfully applied to study various aspects of glycol ether systems. DFT calculations can be used to optimize the molecular geometry of 2-(2-butoxyethoxy)ethanol, predict its vibrational frequencies for comparison with experimental IR spectra, and calculate electronic properties like dipole moment and polarizability, which are fundamental to its solvent characteristics.

In the context of glycol ethers, DFT has been employed to investigate thermodynamic and kinetic parameters of dissociation reactions, providing insights into their chemical stability. researchgate.net For example, geometry optimizations of reactants, transition states, and products can be performed to map out potential energy surfaces for various reaction pathways. These theoretical investigations help in understanding the mechanisms of chemical reactions where glycol ethers act as either reactants or solvents. By calculating properties such as adsorption energies, electron transfer, and changes in electronic band structure, DFT studies can also elucidate the interactions between glycol ethers and other materials, which is relevant for applications in surface coatings and cleaning formulations.

Furthermore, computational models like the Perturbed Chain Statistical Associating Fluid Theory (PC-SAFT), which can be informed by quantum chemical calculations, are used to predict the thermodynamic properties of binary mixtures containing glycol ethers. bohrium.com These models use parameters related to the molecule's size, shape, and associative interactions (like hydrogen bonding) to forecast macroscopic properties such as the density of mixtures at different temperatures and compositions, showing good agreement with experimental data. bohrium.comresearchgate.net

Environmental Transport, Transformation, and Ecological Interactions of 2 2 Butoxyethoxy Ethanol

Environmental Distribution and Mobility

The distribution and movement of 2-(2-Butoxyethoxy)ethanol (B94605) in the environment are governed by its physicochemical properties.

Assessment of Volatilization from Aqueous Environments

The potential for 2-(2-Butoxyethoxy)ethanol to volatilize from water surfaces is considered low. This assessment is based on its Henry's Law constant, which has been reported as 7.20 x 10⁻⁹ atm-m³/mol at 20°C and also estimated at 1.3 x 10⁻⁸ atm-cu m/mole. echemi.comlaballey.com Another source indicates a Henry's Law constant of 4.4 x 10⁻³ Pa m³/mol at 20°C, which also points to a very low likelihood of volatilization from surface waters. ymparisto.ficore.ac.ukrivm.nl This property suggests that the compound is not expected to readily transfer from aquatic environments to the atmosphere. laballey.comdabag.ch

Soil Adsorption and Environmental Transport Dynamics

The mobility of 2-(2-Butoxyethoxy)ethanol in soil is expected to be very high. nih.gov This is determined by its soil adsorption coefficient (Koc). One estimated Koc value is 10, which suggests a high potential for movement through the soil. nih.gov Other sources provide a calculated Koc of 3.6 l/kg based on a log Kow of 0.56, and a range of 0.451 to 0.882, further supporting the expectation of high mobility in soil. core.ac.uksidec.eu A log Koc range of 0.642 to 1 also indicates a low potential for adsorption and high mobility. knauf.com This high mobility suggests that if released to soil, 2-(2-Butoxyethoxy)ethanol is likely to move into groundwater rather than binding to soil particles. nih.govsantos.com

Table 1: Physicochemical Properties Influencing Environmental Transport

| Property | Value | Implication for Environmental Transport |

|---|---|---|

| Henry's Law Constant | 7.20 x 10⁻⁹ atm-m³/mol | Low potential for volatilization from water. echemi.comechemi.com |

| Soil Adsorption Coefficient (Koc) | 10 (estimated) | Very high mobility in soil. nih.gov |

| Log Koc | 0.642 – 1 | High mobility in soil. knauf.com |

Biodegradation Pathways and Microbial Metabolism

Biodegradation is a key process in the environmental fate of 2-(2-Butoxyethoxy)ethanol. The compound is considered to be readily biodegradable. santos.combio-circle.de

Aerobic Degradation Mechanisms and Metabolite Identification

Under aerobic conditions, the degradation of 2-(2-Butoxyethoxy)ethanol is initiated by the oxidation of the terminal alcohol group. nih.gov In mammals, this process is primarily carried out by alcohol dehydrogenase and aldehyde dehydrogenase, leading to the formation of 2-butoxyacetaldehyde and subsequently 2-butoxyacetic acid (2-BAA). nih.gov Studies on bacterial degradation have also identified 2-BAA, n-butanol, and butanoic acid as potential metabolites. nih.gov The major metabolite identified in metabolism studies is 2-(2-butoxyethoxy) acetic acid. federalregister.gov This suggests a primary degradation pathway involving oxidation of the alcohol moiety. nih.gov

Role of Specific Bacterial Strains in Glycol Ether Biotransformation

Several bacterial strains have been identified for their ability to degrade glycol ethers, including 2-(2-Butoxyethoxy)ethanol. A study isolated and identified eleven bacterial strains capable of completely degrading 2-butoxyethanol (B58217) from various environmental samples like forest soil and activated sludge. nih.gov These included eight strains from the genus Pseudomonas, as well as Hydrogenophaga pseudoflava, Gordonia terrae, and Cupriavidus oxalaticus. nih.gov Another study highlighted the destructive activity of Rhodococcus species, such as Rhodococcus sp. 200N, R. ruber H2004, and R. erythropolis, on 2-butoxyethanol. idsi.md Furthermore, research has shown that Pseudomonas sp. and Xanthobacter autotrophicus can assimilate diethylene glycol monobutyl ether. nih.gov A mixed culture of these two strains demonstrated improved degradation compared to single cultures. nih.gov The presence of iron ions has been found to significantly enhance the degradation process for some Rhodococcus strains. researchgate.net

Table 2: Bacterial Strains Involved in Glycol Ether Degradation

| Bacterial Genus/Species | Source of Isolation | Degradation Capability |

|---|---|---|

| Pseudomonas sp. | Forest soil, biotrickling filter, bioscrubber, activated sludge | Complete degradation of 2-butoxyethanol. nih.gov |

| Hydrogenophaga pseudoflava | Forest soil, biotrickling filter, bioscrubber, activated sludge | Complete degradation of 2-butoxyethanol. nih.gov |

| Gordonia terrae | Forest soil, biotrickling filter, bioscrubber, activated sludge | Complete degradation of 2-butoxyethanol. nih.gov |

| Cupriavidus oxalaticus | Forest soil, biotrickling filter, bioscrubber, activated sludge | Complete degradation of 2-butoxyethanol. nih.gov |

| Rhodococcus sp. | Various natural sources | Active growth on 2-butoxyethanol. idsi.md |

Ether Cleavage Mechanisms in the Context of Degradation

The cleavage of the ether bond is a critical step in the complete mineralization of 2-(2-Butoxyethoxy)ethanol. In organic chemistry, ether cleavage is typically an acid-catalyzed nucleophilic substitution reaction, which can proceed through either Sₙ1 or Sₙ2 mechanisms depending on the structure of the ether. wikipedia.orgmasterorganicchemistry.com For bacterial degradation of 2-butoxyethanol, the proposed pathway for gram-negative strains involves the initial oxidation to 2-butoxyacetic acid (2-BAA), followed by the cleavage of the ether bond to yield glyoxylate (B1226380) and n-butanol. nih.gov Another less common pathway observed in mammals involves dealkylation by cytochrome P450 2E1, which results in butyraldehyde (B50154) and ethylene (B1197577) glycol. nih.gov The cleavage of the C-O bond in ethers is generally difficult without specific reagents or conditions due to their chemical stability. wikipedia.org

Aquatic Ecotoxicological Investigations and General Findings

The ecotoxicological impact of 2-(2-butoxyethoxy)ethanol on aquatic ecosystems has been a subject of scientific scrutiny. Investigations have centered on its effects on key trophic levels, including fish, invertebrates, and algae, supplemented by predictive modeling to forecast its potential environmental risk.

Investigations into Effects on Fish, Invertebrates, and Algae

In the case of aquatic invertebrates, while no single 48-hour study has determined a definitive Median Effective Concentration (EC50), a reliable limit test following Good Laboratory Practice (GLP) established an EC50 value greater than 100 mg/L. europa.eu When considered alongside predictive models, it is concluded that the EC50 for invertebrates is likely to be in excess of 1100 mg/L. europa.eu

Sufficient data is available regarding the toxicity of 2-(2-butoxyethoxy)ethanol to algae. A guideline and GLP-compliant limit test confirmed the substance's low toxicity, with another study indicating an EC50 value of 1100 mg/L. europa.eu

Table 1: Experimental Ecotoxicity Data for 2-(2-Butoxyethoxy)ethanol

| Organism Group | Endpoint | Value (mg/L) | Reference |

| Fish | Acute LC50 | 1300 | europa.eu |

| Invertebrates | 48hr EC50 | >100 | europa.eu |

| Algae | EC50 | 1100 | europa.eu |

Predictive Ecotoxicity via Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models have been employed to predict the ecotoxicity of 2-(2-butoxyethoxy)ethanol, offering insights where experimental data may be limited. These models predict that algae are likely the most sensitive species to this compound. europa.eu

The predicted LD/EC50 values from QSAR modeling are 3978 mg/L for fish, 1742 mg/L for invertebrates, and 394 mg/L for algae. europa.eu While chronic experimental data is not available, the same model predicts the No Observed Effect Concentration (NOEC) values for chronic exposure, with the same order of sensitivity: 369 mg/L for fish, 154 mg/L for invertebrates, and 113 mg/L for algae. europa.eu

Table 2: QSAR-Predicted Ecotoxicity Data for 2-(2-Butoxyethoxy)ethanol

| Organism Group | Endpoint | Predicted Value (mg/L) | Reference |

| Fish | LD50 | 3978 | europa.eu |

| Invertebrates | EC50 | 1742 | europa.eu |

| Algae | EC50 | 394 | europa.eu |

| Fish | Chronic NOEC | 369 | europa.eu |

| Invertebrates | Chronic NOEC | 154 | europa.eu |

| Algae | Chronic NOEC | 113 | europa.eu |

Environmental Implications in Specialized Chemical Formulations

2-(2-Butoxyethoxy)ethanol is a significant component in certain specialized chemical products, most notably Aqueous Film-Forming Foams (AFFFs). rsc.orgsafteng.net Its presence in these formulations leads to specific environmental consequences upon their release.

Co-occurrence and Interactions in Aqueous Film-Forming Foams (AFFFs)

Aqueous Film-Forming Foams are complex mixtures used for extinguishing hydrocarbon fuel fires. rsc.org They contain a variety of substances, including fluorosurfactants, hydrocarbon surfactants, and organic solvents. rsc.org 2-(2-Butoxyethoxy)ethanol is a common organic solvent found in AFFF formulations, with concentrations that can range from 5-10% in some products. rsc.org Its inclusion in these mixtures means that it is co-released into the environment with other AFFF components, including per- and polyfluoroalkyl substances (PFAS). nih.govresearchgate.net

Contributions to Oxygen Depletion in AFFF-Impacted Aquifers

The introduction of AFFF, containing biodegradable components like 2-(2-butoxyethoxy)ethanol, into aquifers can lead to significant oxygen depletion. nordwest.com The aerobic biodegradation of these organic compounds by naturally occurring microorganisms consumes dissolved oxygen in the groundwater. This process can create anaerobic conditions within the aquifer, altering the subsurface biogeochemistry.

Influence on Aerobic Biotransformation of Co-Contaminants

The anaerobic conditions created by the biodegradation of 2-(2-butoxyethoxy)ethanol and other organic components in AFFFs can have a significant influence on the fate of co-contaminants. Specifically, the depletion of oxygen may hinder the natural aerobic biotransformation of persistent organic pollutants like PFAS that are also present in AFFF formulations. researchgate.net The persistence of these co-contaminants can be exacerbated in the anaerobic environment fostered by the breakdown of more readily biodegradable substances.

Biological Interactions and Toxicological Research in Animal Models

Absorption and Distribution Studies in Biological Systems

Dermal Absorption Mechanisms and Influencing Factors

5-Oxo-DL-proline (Pyroglutamic Acid): Pyroglutamic acid is a natural component of the skin's natural moisturizing factor (NMF). wikipedia.org Its presence in the stratum corneum contributes to skin hydration. Studies on the sodium salt of pyroglutamic acid, sodium pidolate, have shown some percutaneous absorption through human skin when used in skin conditioning agents. nih.gov The absorption of 5%, 10%, and 20% sodium pidolate was found to be 5.97%, 6.78%, and 5.89%, respectively. nih.gov Furthermore, derivatives such as oleyl pyroglutamate (B8496135) have been investigated as transdermal enhancers, suggesting that modifications to the pyroglutamic acid structure can significantly influence its dermal penetration. nih.gov The mechanism for this enhancement is thought to involve the disordering of the stratum corneum lipids and changes to the secondary structure of keratin. nih.gov

L-threonine: As an essential amino acid, L-threonine is readily absorbed in the gastrointestinal tract through specific amino acid transporters. However, specific data regarding its dermal absorption for systemic distribution is limited. Generally, the dermal absorption of amino acids is considered to be low due to their hydrophilic nature and the barrier function of the skin.

Comparative Permeability Across Different Biological Membranes

5-Oxo-DL-proline (Pyroglutamic Acid): The permeability of pyroglutamic acid across biological membranes is an area of ongoing research, particularly in the context of its role in the central nervous system and its association with neurodegenerative diseases. nih.govnih.gov Studies on pyroglutamate-modified amyloid-β oligomers suggest that these molecules can interact with and increase the permeability of cell membranes. nih.govnih.gov While this research does not directly address the simple diffusion of pyroglutamic acid across membranes, it indicates that the molecule can influence membrane properties.

L-threonine: The transport of L-threonine across cell membranes is a well-regulated process mediated by various amino acid transporters. ontosight.ai In Escherichia coli, a specific permease for L-threonine and L-serine has been identified. nih.gov In mammalian systems, including porcine jejunal enterocytes, carrier-mediated transport of L-threonine has been observed. researchgate.net Studies on hybrid archaeal/bacterial membranes have shown selective permeability for the L-enantiomer of some amino acids, including threonine, suggesting that membrane composition plays a crucial role in amino acid transport. nih.gov

Metabolic Pathways and Biotransformation in Vivo

Once absorbed, 5-Oxo-DL-proline and L-threonine are metabolized through distinct and well-characterized pathways.

Enzymatic Degradation by Alcohol and Aldehyde Dehydrogenases

While alcohol and aldehyde dehydrogenases are crucial for the metabolism of many compounds, their direct, primary role in the degradation of 5-Oxo-DL-proline and L-threonine is not the main pathway.

5-Oxo-DL-proline (Pyroglutamic Acid): The primary metabolic pathway for pyroglutamic acid does not directly involve alcohol or aldehyde dehydrogenases. It is a key intermediate in the γ-glutamyl cycle and is converted to glutamate (B1630785) by the enzyme 5-oxoprolinase. wikipedia.org

L-threonine: The metabolism of L-threonine involves several enzymes, but the main degradation pathways are initiated by threonine dehydrogenase, threonine dehydratase, and threonine aldolase (B8822740). nih.govcreative-proteomics.com One of the pathways involves the cleavage of L-threonine by threonine aldolase to acetaldehyde (B116499) and glycine (B1666218). ontosight.ainih.gov Acetaldehyde can then be oxidized by aldehyde dehydrogenase. nih.gov Additionally, some bacterial pathways utilize a reversible alcohol dehydrogenase in the metabolism of acetaldehyde derived from threonine. nih.govportlandpress.com L-threonine dehydrogenase, which oxidizes the hydroxyl group of threonine, is a member of the oxidoreductase family and is distinct from the alcohol dehydrogenases that act on ethanol. wikipedia-on-ipfs.org

Formation and Subsequent Fates of Metabolites

The biotransformation of 5-Oxo-DL-proline and L-threonine results in a variety of metabolites that enter central metabolic pathways.

5-Oxo-DL-proline (Pyroglutamic Acid): The primary metabolite of pyroglutamic acid is L-glutamate, formed by the action of 5-oxoprolinase. wikipedia.org Glutamate is a key excitatory neurotransmitter and a central molecule in amino acid metabolism, participating in the urea (B33335) cycle, and serving as a precursor for the synthesis of other amino acids and glutathione (B108866). wikipedia.org Elevated levels of pyroglutamic acid can be indicative of disruptions in the γ-glutamyl cycle and glutathione metabolism. rupahealth.comlitfl.comnih.gov

L-threonine: The metabolism of L-threonine generates several important intermediates.

Threonine dehydrogenase pathway: This pathway converts L-threonine to 2-amino-3-oxobutyrate, which is then cleaved to form acetyl-CoA and glycine . creative-proteomics.commdpi.com Acetyl-CoA enters the citric acid cycle for energy production, while glycine is a precursor for proteins, purines, and other important biomolecules. creative-proteomics.com

Threonine dehydratase pathway: This pathway converts L-threonine to α-ketobutyrate , which can be further metabolized to propionyl-CoA and subsequently succinyl-CoA, another intermediate of the citric acid cycle. nih.govcreative-proteomics.com

Threonine aldolase pathway: This pathway cleaves L-threonine into acetaldehyde and glycine . ontosight.ainih.gov Acetaldehyde can be oxidized to acetate (B1210297). nih.gov

The relative contribution of these pathways can vary depending on the metabolic state of the organism. nih.gov

Influence of Metabolism on Biological Responses

The metabolism of 5-Oxo-DL-proline and L-threonine is integral to cellular function and homeostasis.

5-Oxo-DL-proline (Pyroglutamic Acid): The conversion of pyroglutamic acid to glutamate is essential for maintaining the pool of this critical amino acid. Dysregulation of the γ-glutamyl cycle, leading to an accumulation of pyroglutamic acid (5-oxoprolinuria), can result in metabolic acidosis. wikipedia.orgnih.gov This condition can be influenced by factors such as malnutrition and certain medications. litfl.com The metabolism of pyroglutamic acid is thus closely linked to the body's antioxidant capacity through its connection to glutathione. rupahealth.com

L-threonine: The metabolic fate of L-threonine has significant implications for energy metabolism, protein synthesis, and neurotransmitter balance. nih.govcreative-proteomics.com The production of acetyl-CoA and succinyl-CoA from threonine catabolism contributes to cellular energy production. creative-proteomics.com The synthesis of glycine from threonine is important for the production of neurotransmitters and other essential molecules. creative-proteomics.com Threonine metabolism has also been shown to influence the levels of GABA and glutamate in the brain, suggesting a role in the regulation of sleep and neuronal activity. nih.gov Furthermore, threonine metabolism is crucial for intestinal health and immune function. nih.govmdpi.com

Reproductive and Developmental Toxicology Investigations in Animal Models

The potential for chemical compounds to interfere with reproductive health and developmental processes is a critical area of toxicological evaluation. For 2-(2-butoxyethoxy)ethyl acetate and its related compounds, animal models provide essential data on these endpoints.

Fertility Studies in Rodent Models

Investigations into the effects of diethylene glycol monobutyl ether (DGBE), the parent compound of Einecs 285-858-6, on fertility have been conducted in rodent models. In one study, male rats were administered DGBE orally for 60 days before mating, and female rats were dosed for 14 days prior to mating. The results of this study indicated that the solvent did not have an adverse effect on the fertility of either sex. nih.gov

Another comprehensive study involved the administration of DGBE to both male and female rats for 9 to 10 weeks. The findings from this research concluded that the substance did not impair the fertility of the animals or the viability of their offspring during the initial three weeks of life. ijomeh.eunih.gov Furthermore, the study observed that DGBE does not cause disturbances in the menstrual cycle of female rats. ijomeh.eunih.gov Reliable reproductive toxicity studies on DGBE have shown no impact on fertility at the highest tested oral doses, which was 1,000 mg/kg/day in rats. scbt.com

Table 1: Summary of Fertility Studies in Rodent Models for DGBE

| Species | Duration of Exposure | Key Findings | Reference |

|---|---|---|---|

| Rat (Male) | 60 days (oral) | No adverse effect on fertility. | nih.gov |

| Rat (Female) | 14 days prior to mating (oral) | No adverse effect on fertility. | nih.gov |

| Rat (Male & Female) | 9-10 weeks | Did not impair fertility or offspring viability; No disturbances in the female menstrual cycle. | ijomeh.eunih.gov |

Developmental Endpoints in Gestational Animal Studies

Gestational studies in animal models are crucial for identifying potential developmental toxicities. When pregnant rats were treated with DGBE, the primary adverse effect observed in the offspring was a slight reduction in mean pup weights during the later stages of lactation. nih.gov In the same study, pregnant rabbits treated topically with DGBE exhibited mild skin irritation but showed no adverse effects on intrauterine survival or the incidence of fetal malformations. nih.gov Other studies have also reported no embryotoxic or fetotoxic effects in mice or rats exposed to DGBE during organogenesis or throughout pregnancy. ijomeh.eu

Table 2: Developmental Endpoints in Gestational Animal Studies for DGBE

| Species | Route of Administration | Developmental Endpoints Evaluated | Findings | Reference |

|---|---|---|---|---|

| Rat | Oral | Embryonic/fetal survival, pup weight | Slightly reduced mean pup weights during late lactation. | nih.gov |

| Rabbit | Topical | Intrauterine survival, fetal malformations | No adverse effects observed. | nih.gov |

| Mouse/Rat | Not specified | Embryotoxicity, fetotoxicity | No effects noted. | ijomeh.eu |

Comparative Analysis with Other Glycol Ethers Regarding Reproductive and Developmental Potentials

The toxicological profile of glycol ethers can vary significantly based on their chemical structure. Comparative studies highlight these differences. For instance, ethylene (B1197577) glycol monoethyl ether (EGEE) and its acetate (EGEEA) have demonstrated significant reproductive and developmental toxicity in animal models. nih.govconsensus.app Exposure to EGEE and EGEEA in pregnant rats has been associated with completely resorbed litters, a significant reduction in the number of live fetuses per litter, and decreased fetal body weights. nih.gov Furthermore, these compounds led to a significant increase in visceral malformations and skeletal variations. nih.gov Similarly, ethylene glycol monomethyl ether (EGME) has been shown to cause adverse reproductive effects, including testicular atrophy and embryonic death in animal studies. consensus.appcdc.govtandfonline.com

In stark contrast, studies on diethylene glycol monoethyl ether (diEGEE) and ethylene glycol monobutyl ether (EGBE) did not detect embryotoxic, fetotoxic, or teratogenic effects in the litters of treated rats. nih.gov This suggests that the longer alkyl chain and the presence of the second ether linkage in diethylene glycol ethers like DGBE may contribute to a different toxicological profile with lower reproductive and developmental toxicity potential compared to shorter-chain ethylene glycol ethers. scbt.com The metabolism of certain glycol ethers to alkoxyacetic acids is considered a key factor in their teratogenicity. nih.gov

Repeat-Dose Exposure Studies in Animal Models and Observed Biological Responses

Repeat-dose toxicity studies provide insights into the potential health effects of long-term or repeated exposure to a chemical. In a study involving DGBE, female rats were exposed for 8 weeks and males for 10 weeks. The results indicated that male rats were more sensitive to the compound, exhibiting a dose-dependent increase in relative spleen weight and a significant decrease in certain hematological parameters. ijomeh.eunih.gov However, microscopic examination of internal organs did not reveal any morphological changes in either male or female rats. ijomeh.eunih.gov

Prolonged or repeated skin contact with diethylene glycol monobutyl ether acetate can lead to defatting of the skin, which may result in dermatitis. scbt.com Systemic toxicity following significant skin absorption or ingestion has been associated with potential kidney injury and central nervous system effects. scbt.com

Table 3: Observed Biological Responses in Repeat-Dose Exposure Studies in Animal Models for DGBE/DGBEA

| Species | Duration of Exposure | Route of Administration | Observed Biological Responses | Reference |

|---|---|---|---|---|

| Rat (Male) | 10 weeks | Drinking water | Dose-dependent increase in relative spleen weight; Decrease in hematological parameters. | ijomeh.eunih.gov |

| Rat (Female) | 8 weeks | Gavage | No significant disturbances noted. | ijomeh.eunih.gov |

| General | Repeated/Prolonged | Dermal | Skin defatting, potential for dermatitis. | scbt.com |

| General | High-level absorption/ingestion | Dermal/Oral | Potential for kidney injury and central nervous system effects. | scbt.com |

Advanced Applications and Material Science Contributions of 2 2 Butoxyethoxy Ethanol

Role in Coating and Paint Formulations

2-(2-Butoxyethoxy)ethanol (B94605) plays a critical role in the formulation of paints and coatings, where it contributes to both the application properties and the final film quality. stockmeier.comatamanchemicals.com Its utility in this sector stems from its dual functionality as a coalescing agent and a solvent.

Coalescing Agent Functionality in Water-Based Systems

In water-based latex paints, 2-(2-Butoxyethoxy)ethanol acts as a highly effective coalescing agent. cymitquimica.comatamanchemicals.comastrochemicals.comcjchemicals.net The primary function of a coalescing agent is to facilitate the formation of a continuous, uniform film as the paint dries. It achieves this by temporarily softening the latex polymer particles, allowing them to fuse together more effectively. This process is crucial for developing the desired properties of the paint film, such as durability, scrub resistance, and a smooth appearance. The slow evaporation rate of 2-(2-butoxyethoxy)ethanol is beneficial, as it allows sufficient time for the polymer particles to coalesce properly before the film fully cures. gokemi.com Studies have shown that its presence in water-based paint formulations can significantly improve the film-forming process. newswise.com

Solvent Properties in Film Formation and Rheological Control

Furthermore, this compound contributes to the rheological control of coatings, which refers to the flow and deformation characteristics of the paint. By influencing the viscosity of the paint, it helps to achieve the desired application properties, such as good brushability and roller application. allnex.com For instance, it is used in polyurethane-based rheology modifiers to control the viscosity of water-based coatings. basf.comwhchem.com This control over rheology is essential for preventing sagging and ensuring an even application. allnex.comallnex.com

Chemical Systems for Cleaning Agents and Industrial Processes

The potent solvent properties of 2-(2-Butoxyethoxy)ethanol also make it a key ingredient in a variety of cleaning agents and industrial process fluids. stockmeier.comeuropa.eueuropa.eu

Applications in Metal Working and Surface Treatment Formulations

The industrial applications of 2-(2-Butoxyethoxy)ethanol extend to metalworking and surface treatment. europa.eueuropa.eu In metalworking fluids, it functions as a solvent and coupling agent, contributing to the formulation of stable and effective coolants and lubricants. masterchem.eebenchchem.com These fluids are essential for reducing friction and heat during machining processes. benchchem.com In surface treatment, it is used in formulations for cleaning and preparing metal surfaces prior to subsequent processing, such as painting or coating. europa.eumasterchem.ee It is also found in some rust removers. astrochemicals.comcjchemicals.net

Emerging Applications in Environmental Remediation Technologies

While well-established in coatings and cleaning agents, research is exploring the potential use of 2-(2-Butoxyethoxy)ethanol in environmental applications. One area of interest is its inclusion in certain firefighting foam formulations, which are used to combat fuel fires. umweltbundesamt.de Specifically, it has been identified as a component in some aqueous film-forming foam (AFFF) products. umweltbundesamt.de Additionally, its properties as a surfactant have led to its use in oil spill dispersants. wikipedia.org These applications highlight the ongoing investigation into new and innovative uses for this versatile chemical compound. Further research may uncover additional roles for 2-(2-butoxyethoxy)ethanol in environmental remediation and other advanced technologies. wa.gov

Building Block in Specialized Chemical Synthesis

Beyond its direct use as a solvent, 2-(2-butoxyethoxy)ethanol serves as a valuable precursor, or building block, in the synthesis of a variety of specialized, higher-value chemicals. atamanchemicals.comnih.gov Its reactive hydroxyl group allows it to be integrated into larger molecules, creating derivatives with tailored properties for specific industrial applications.

The protection of metallic surfaces from corrosion is critical in numerous industries. The compound 2-(2-butoxyethoxy)ethanol is used as a precursor in the manufacture of complex corrosion inhibitors. For example, it is a listed component in certain commercial corrosion inhibitor formulations. atamanchemicals.com

More advanced applications involve reacting it to create more complex molecules with enhanced protective capabilities. Research has shown that coordination complexes synthesized from zirconium, aluminum, C9-11-branched fatty acids, and 2-(2-butoxyethoxy)ethanol exhibit effective corrosion inhibition properties, making them suitable as additives in lubricants and fuels to protect metal surfaces. ontosight.ai In another synthetic route, 2-(2-butoxyethoxy)ethanol is reacted with phosphoric acid and triethanolamine (B1662121) to create phosphate (B84403) ester derivatives that also function as corrosion inhibitors. ontosight.ai These examples demonstrate its role as a foundational component in designing molecules for surface protection.

The field of material science has utilized 2-(2-butoxyethoxy)ethanol and its derivatives to create advanced polymers and plasticizers. Plasticizers are additives that increase the flexibility and durability of materials like polyvinyl chloride (PVC). The compound 2-(2-butoxyethoxy)ethanol is a key reactant in the synthesis of high-performance, non-phthalate plasticizers. It is reacted with dicarboxylic acids or their esters, such as terephthalic acid or butanedioic acid, to produce diesters like bis(2-(2-butoxyethoxy)ethyl) terephthalate (B1205515) and bis(2-(2-butoxyethoxy)ethyl) butanedioate. ontosight.aigoogle.com These plasticizers are particularly valuable in applications requiring high permanence and stability, such as insulation for electrical wires and cables. google.comgoogle.com

In the realm of advanced materials, 2-(2-butoxyethoxy)ethanol is used to synthesize functional side chains for conjugated polymers, particularly polythiophenes. epo.orggoogle.com These polymers are of great interest for use in organic electronic devices, such as organic light-emitting diodes (OLEDs). psu.edugoogle.com By attaching butoxyethoxy-based side chains to the thiophene (B33073) monomer before polymerization, the resulting polymer, such as poly(3,4-bis(2-(2-butoxyethoxy)ethoxy)thiophene), gains significantly improved solubility in common organic solvents. epo.orgpsu.edu This enhanced processability allows the polymer to be formed into the homogeneous thin films required for fabricating electronic devices. psu.edu

| Material Class | Specific Product/Polymer | Role of 2-(2-Butoxyethoxy)ethanol | Key Benefit |

| Plasticizers | Bis(2-(2-butoxyethoxy)ethyl) terephthalate | Precursor reacted with terephthalate. google.com | High permanence for PVC wire and cable insulation. google.com |

| Plasticizers | Bis(2-(2-butoxyethoxy)ethyl) butanedioate | Precursor reacted with butanedioic acid. ontosight.ai | Improves flexibility and processability of polymers. ontosight.ai |

| Conjugated Polymers | Poly(3,4-bis(2-(2-butoxyethoxy)ethoxy)thiophene) | Precursor for creating soluble side chains. epo.orggoogle.com | Excellent solubility and film-forming properties for organic electronics. psu.edu |

Future Research Directions and Methodological Advancements for 2 2 Butoxyethoxy Ethanol

Integrated Modeling and Experimental Approaches for Environmental Fate Prediction

Predicting the environmental fate of 2-(2-butoxyethoxy)ethanol (B94605) is essential for assessing its potential impact. Future research will increasingly rely on integrated approaches that combine computational modeling with experimental data for more accurate predictions.

Physiologically Based Pharmacokinetic (PBPK) models have been developed for related glycol ethers like 2-butoxyethanol (B58217) to improve the extrapolation of toxicological data between species and exposure routes. nih.govcdc.gov These models provide a scientifically sound method for predicting target tissue doses in humans from environmental exposure levels. cdc.gov Future work should focus on developing and validating specific PBPK models for 2-(2-butoxyethoxy)ethanol, incorporating its unique physicochemical properties.

Environmental chamber studies are another critical component. Past studies have investigated the atmospheric ozone and particulate matter (PM) formation potential of 2-(2-butoxyethoxy)ethanol. ucr.edu Continued research using advanced environmental chambers can further elucidate its atmospheric reaction pathways and degradation products under various conditions. ucr.edu Integrating data from these experiments with atmospheric chemistry models will enhance the accuracy of environmental fate predictions. utexas.eduitrcweb.org For instance, models assessing acute aquatic toxicity have been evaluated, showing the predictive capacity for compounds like 2-(2-butoxyethoxy)ethanol. rsc.org

Table 1: Aquatic Toxicity Data for 2-(2-Butoxyethoxy)ethanol

| Test Organism | Exposure Duration | Endpoint | Result | Reference |

|---|---|---|---|---|

| Lepomis macrochirus (Bluegill sunfish) | 96 h | LC50 (mortality) | 1,300 mg/L | sigmaaldrich.com |

This interactive table provides a summary of ecotoxicological data. Users can sort and filter the information as needed.

Development of Advanced Spectroscopic and Imaging Techniques for Biological Interactions

Understanding how 2-(2-butoxyethoxy)ethanol interacts with biological systems at a molecular level requires sophisticated analytical techniques. The development of advanced spectroscopic and imaging methods is a key future research direction.

Mass spectrometry (MS) techniques, in particular, offer powerful tools for this purpose. One study has already explored the behavior of 2-(2-butoxyethoxy)ethanol in vacuum electrostatic spraying ionization (ESI), providing insights into its ionization processes and the formation of fragment ions. researchgate.netunisciencepub.com Future research could leverage techniques like liquid chromatography-mass spectrometry (LC-MS) to analyze metabolites in biological samples, building on methods developed for related compounds. nih.govsigmaaldrich.com This would allow for a more detailed understanding of its biotransformation pathways. europa.eu

Advanced imaging techniques could visualize the distribution of 2-(2-butoxyethoxy)ethanol and its metabolites within tissues and cells. While specific studies on this compound are nascent, the methodologies applied to other xenobiotics could be adapted. This would provide crucial information on tissue accumulation and potential sites of toxicity.

Sustainable Synthesis Routes and Biocatalytic Processes for Glycol Ether Production

The traditional industrial synthesis of glycol ethers often relies on petrochemical feedstocks and can generate significant waste. google.com A major focus of future research is the development of sustainable synthesis routes and the use of biocatalysis.

Green chemistry initiatives are exploring the use of renewable resources, such as biomass, to produce ethylene (B1197577) glycol, a key precursor for glycol ethers. rsc.orgresearchgate.net Routes like the hydrogenolysis of glycerol (B35011) (a byproduct of biodiesel production) are being investigated to create bio-based ethylene glycol. researchgate.net Another approach involves the direct etherification of ethylene glycol, which can be derived from biomass or coal, with alcohols, reducing reliance on petroleum. google.com

Biocatalysis offers a promising alternative to traditional chemical catalysis, often providing higher selectivity and milder reaction conditions. wur.nl Research into lipase-catalyzed polymerization and esterification demonstrates the potential of enzymes in producing specialty polymers and esters. wur.nlnih.gov For glycol ether production, enzymes like glycerol oxidase and catalase have been studied for the oxidation of ethylene glycol. researchgate.net Future work will likely focus on discovering and engineering robust enzymes for the specific and efficient synthesis of 2-(2-butoxyethoxy)ethanol and other glycol ethers from renewable feedstocks. uni-stuttgart.deuni-stuttgart.de

Further Structure-Activity Relationship (SAR) Studies for Environmental and Biological Profiles

Structure-Activity Relationship (SAR) studies are computational methods that relate the chemical structure of a molecule to its biological or environmental activity. Further SAR studies are needed to build a more comprehensive profile for 2-(2-butoxyethoxy)ethanol.